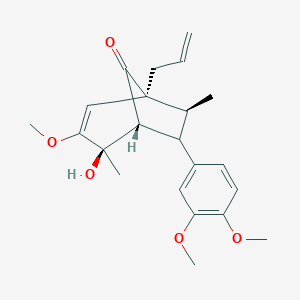
3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of complex pyridine derivatives often involves multi-step reactions with specific reagents. For compounds structurally related to "3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine," an efficient synthesis route typically starts from readily available starting materials. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate is synthesized from starting materials demonstrating the utility of these compounds in producing novel chemical entities (Sasaki et al., 2020).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been characterized using X-ray crystallographic analysis. This method provides insights into the compound's arrangement in space, highlighting intramolecular hydrogen bonding and stabilization mechanisms in the crystal lattice (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can lead to the formation of highly functionalized compounds. For instance, reactions can produce macrocyclic inhibitors, showcasing the compound's versatility in chemical synthesis and potential applications in medicinal chemistry (Sasaki et al., 2020).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and synthesis. These properties are often determined through empirical studies, involving crystallization and subsequent analysis through spectroscopic methods and X-ray diffraction (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under various conditions, and potential for further functionalization, are key to understanding the compound's utility in broader chemical synthesis applications. Techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy (IR) are commonly used to elucidate these properties (Ban et al., 2023).
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Metal Complexes
- The compound 3,5-di-tert-butylcatechol, which is structurally related to the query compound, reacts with ammonia in pyridine solution, undergoing oxidation to form iminosemiquinone or iminobenzoquinone, leading to the formation of a radical ligand in the presence of Cu(II). This reaction is significant in the study of copper complexes and their magnetic properties (Speier et al., 1996).
Crystallographic Analysis and Molecular Structure
- A structurally similar compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been synthesized and characterized using various spectroscopic methods. The crystal and molecular structure of its derivatives have been elucidated, demonstrating the importance of intramolecular hydrogen bonding in stabilizing these structures (Çolak et al., 2021).
Fluorescent Properties and Antimicrobial Activity
- Fluorescent compounds structurally related to the query compound, such as Furopyridine III, have been synthesized and characterized. These compounds exhibit interesting fluorescent properties and have been evaluated for their antimicrobial potential and antioxidant activity (Ibrahim et al., 2018).
Supramolecular Chemistry
- Research has also been conducted on the supramolecular arrangement of oxopyrrolidine analogues, influenced by weak intermolecular interactions. These studies provide insights into how bulky substitutions can lead to fascinating supramolecular assemblies, even in the absence of strong hydrogen bond donor-acceptor systems (Samipillai et al., 2016).
Peptide Synthesis
- The compound has applications in peptide synthesis, where 2-pyridyl esters of N-acyl-amino-acids, which share a structural motif with the query compound, have been used. These esters are particularly useful in solid-phase peptide synthesis and in the synthesis of O-peptides and depsipeptides (Dutta & Morley, 1971).
Photocatalysis
- The compound's analogues have been used in photoredox-catalyzed amination reactions. This establishes a new pathway for assembling a range of 3-aminochromones under mild conditions, which has broad applications in photocatalyzed protocols (Wang et al., 2022).
Safety And Hazards
Zukünftige Richtungen
The compound and its derivatives have potential applications in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties2. These could be useful in various fields, including drug delivery and materials science. Further research is needed to explore these possibilities.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid | |
CAS RN |
105454-25-9 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)






![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)




![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)
